molecular formula C11H14N2O6S B12108489 2,3'-ANHYDRO-1-(2'-DEOXY-5'-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE

2,3'-ANHYDRO-1-(2'-DEOXY-5'-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE

Cat. No.: B12108489
M. Wt: 302.31 g/mol
InChI Key: JLNYOOGYXGODSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE typically involves multiple steps, including the protection of functional groups, selective activation, and coupling reactions. Common reagents might include protecting groups like silyl ethers, activating agents like triflates, and coupling reagents such as phosphoramidites.

Industrial Production Methods

Industrial production methods for nucleoside analogs often involve large-scale chemical synthesis using automated synthesizers. These methods are optimized for high yield and purity, often involving chromatography and crystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

  • 2’,3’-Dideoxyinosine (ddI)
  • 2’,3’-Dideoxycytidine (ddC)
  • 2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T)

Uniqueness

What sets 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE apart is its specific structural modifications, which can confer unique properties such as increased stability or altered biological activity.

Properties

IUPAC Name

(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-6-4-13-9-3-7(19-11(13)12-10(6)14)8(18-9)5-17-20(2,15)16/h4,7-9H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNYOOGYXGODSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COS(=O)(=O)C)OC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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